3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a hydroxy group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Dimethoxyphenyl Group: This step involves the formation of a carbon-carbon bond between the indole core and the dimethoxyphenyl group, which can be achieved through a Friedel-Crafts acylation reaction.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its fluorine atom can be used in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular dynamics.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds, while the hydroxy group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one
- (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-7-ol
Uniqueness
Compared to similar compounds, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of the fluorine atom, hydroxy group, and dimethoxyphenyl group provides a distinct set of interactions and reactivity patterns that can be exploited in various applications.
Properties
Molecular Formula |
C18H16FNO5 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C18H16FNO5/c1-24-15-6-3-10(7-16(15)25-2)14(21)9-18(23)12-8-11(19)4-5-13(12)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22) |
InChI Key |
BPPJUIXQAWDQMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O)OC |
Origin of Product |
United States |
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